
SEL120-34A
描述
SEL120-34A 游离碱是一种新型的细胞周期蛋白依赖性激酶 8 (CDK8) 抑制剂,它通过与介导体复合物结合在调节转录中发挥至关重要的作用。 该化合物在治疗急性髓性白血病 (AML) 中显示出巨大的潜力,它通过抑制 STAT1 和 STAT5 上特定丝氨酸残基的磷酸化而发挥作用,而这些丝氨酸残基对于癌细胞的存活和增殖至关重要 .
作用机制
SEL120-34A 通过选择性抑制 CDK8 的激酶活性来发挥其作用。这种抑制阻止了 STAT1 和 STAT5 的磷酸化,而 STAT1 和 STAT5 对于参与细胞增殖和存活的基因的转录激活至关重要。 该化合物与 CDK8 的 ATP 结合位点结合,与蛋白质的铰链区域形成卤键,并在其前口袋内形成疏水互补性 .
生化分析
Biochemical Properties
Unii-6lgr0ryy5Q plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 8 (CDK8). CDK8 is a key regulator of transcription and is involved in various cellular processes, including cell cycle progression and gene expression. Unii-6lgr0ryy5Q interacts with CDK8 by binding to its active site, thereby inhibiting its kinase activity. This interaction prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . Additionally, Unii-6lgr0ryy5Q has been shown to regulate the transcription of genes dependent on STATs and NUP98-HOXA9 .
Cellular Effects
Unii-6lgr0ryy5Q exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly acute myeloid leukemia (AML) cells, Unii-6lgr0ryy5Q inhibits the phosphorylation of STAT1 at serine 727 and STAT5 at serine 726 . This inhibition leads to the downregulation of STATs-dependent transcription, which is crucial for the proliferation and survival of AML cells. Furthermore, Unii-6lgr0ryy5Q has been observed to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK8 .
Molecular Mechanism
The molecular mechanism of action of Unii-6lgr0ryy5Q involves its binding to the active site of CDK8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . By regulating the phosphorylation of these proteins, Unii-6lgr0ryy5Q modulates the transcription of genes dependent on STATs and NUP98-HOXA9 . This regulation is a dominant mechanism of action in vivo, contributing to the compound’s therapeutic potential in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-6lgr0ryy5Q have been observed to change over time. The compound exhibits stability under ambient conditions for a few weeks, making it suitable for short-term experiments . For long-term studies, it is recommended to store Unii-6lgr0ryy5Q at -20°C to maintain its stability and prevent degradation . Long-term exposure to Unii-6lgr0ryy5Q has been shown to have sustained effects on cellular function, particularly in inhibiting the proliferation of cancer cells .
Dosage Effects in Animal Models
The effects of Unii-6lgr0ryy5Q vary with different dosages in animal models. In preclinical studies, Unii-6lgr0ryy5Q has demonstrated dose-dependent inhibition of CDK8 activity, leading to the suppression of tumor growth in animal models of acute myeloid leukemia . At higher doses, Unii-6lgr0ryy5Q has been observed to cause toxic effects, including weight loss and organ toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Unii-6lgr0ryy5Q is involved in metabolic pathways that regulate the activity of CDK8 and its downstream targets. The compound interacts with enzymes and cofactors that modulate the phosphorylation of target proteins, such as STAT1 and STAT5 . By inhibiting CDK8 activity, Unii-6lgr0ryy5Q affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, Unii-6lgr0ryy5Q is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to CDK8 and other biomolecules . This distribution is crucial for its therapeutic efficacy, as it ensures that Unii-6lgr0ryy5Q reaches its target sites within the cells .
Subcellular Localization
Unii-6lgr0ryy5Q exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK8 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct Unii-6lgr0ryy5Q to the nucleus . The nuclear localization of Unii-6lgr0ryy5Q is critical for its role in regulating gene expression and cellular processes.
准备方法
合成路线和反应条件
SEL120-34A 是通过多步合成过程合成的,该过程涉及形成取代的三环苯并咪唑结构。合成路线通常包括以下步骤:
苯并咪唑核心形成: 该步骤涉及在酸性条件下,邻苯二胺衍生物与羧酸或其衍生物的缩合反应。
取代反应: 通过亲核取代反应将各种取代基引入苯并咪唑核心。
工业生产方法
This compound 的工业生产涉及扩大实验室合成工艺的规模,同时确保化合物的纯度和产量。这通常包括:
反应条件优化: 温度、压力和溶剂选择等参数被优化以最大限度地提高产量和纯度。
纯化: 采用重结晶、色谱和蒸馏等技术来纯化化合物。
化学反应分析
反应类型
SEL120-34A 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰苯并咪唑核心上的官能团。
常用试剂和条件
氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
科学研究应用
SEL120-34A 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,用于研究 CDK8 在转录调控中的作用及其与其他蛋白质的相互作用。
生物学: 在基于细胞的分析中使用,以研究 CDK8 抑制对细胞增殖、分化和凋亡的影响。
医学: 作为治疗 AML 和其他癌症的潜在治疗剂进行研究,其靶点是 CDK8 介导的信号通路。
相似化合物的比较
类似化合物
Senexin B: 另一种具有类似作用机制的选择性 CDK8 抑制剂。
CCT251545: 一种具有独特结构特征的强效 CDK8 抑制剂。
BRD6989: 一种以不同结合特性靶向 CDK8 的小分子抑制剂
独特性
SEL120-34A 的独特性在于它对 CDK8 的高选择性及其抑制 STAT1 和 STAT5 上特定丝氨酸残基磷酸化的能力。 这种选择性使其成为治疗 AML 和其他癌症(这些癌症中这些磷酸化蛋白的水平升高)的很有希望的候选药物 .
属性
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMCTDYWXIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609522-33-9 | |
| Record name | SEL120-34A free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEL120-34A FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)
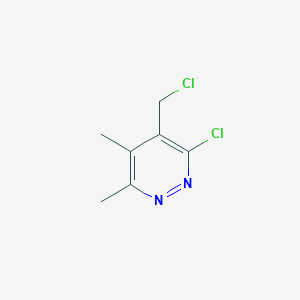
![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)
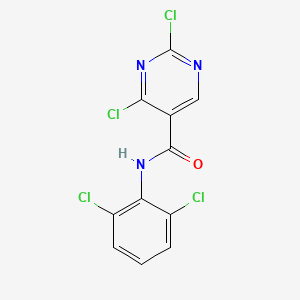
![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)
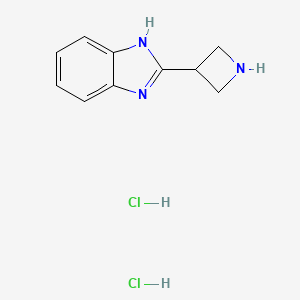
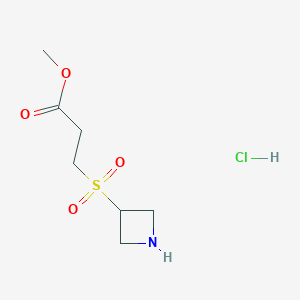
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)
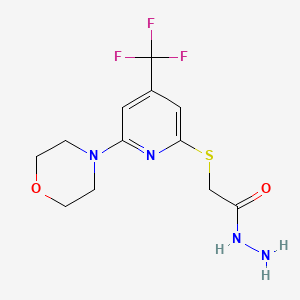
![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)
